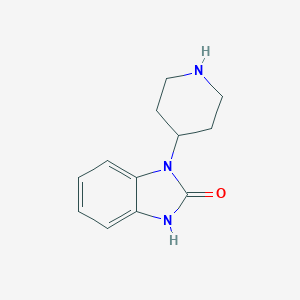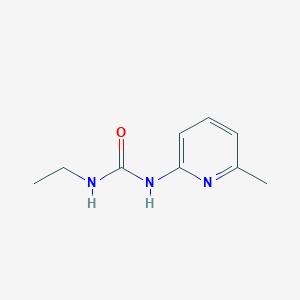
1,4-Bis(decyloxy)benzene
概要
説明
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives can be achieved through various methods. For instance, the Knoevenagel reaction is used to synthesize photoluminescent phenylene vinylene oligomers, as mentioned in the synthesis of 1,4-Bis-(α-cyano-4-methoxystyryl)benzene derivatives . Similarly, radical polyaddition is employed to synthesize polymers from 1,4-bis(allenyloxy)benzene, indicating that such bis-substituted benzene compounds can be used as monomers for polymerization .
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is crucial in determining their properties and potential applications. For example, the structure of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative has been characterized by spectral studies and single crystal analysis, highlighting the importance of molecular geometry in understanding the behavior of these compounds . Similarly, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has been studied using spectroscopy and theory calculations, providing insights into the electronic structure of such compounds .
Chemical Reactions Analysis
Bis-substituted benzene derivatives can undergo various chemical reactions. For instance, the polyaddition of dithiols to 1,4-bis(allenyloxy)benzene results in a polymer with reactive carbon-carbon double bonds, which can further react through cross-linking . The presence of electron-withdrawing substituents on bis(benzimidazol-2-yl)benzene derivatives significantly increases their anionophoric activity, demonstrating the impact of substituents on the reactivity of bis-substituted benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are diverse and can be tailored for specific applications. Photoluminescent properties are observed in compounds like 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene, which also exhibits liquid crystalline behavior . The electronic, optoelectronic, photonic, and thermodynamic properties of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl) benzene have been modeled, showing potential for a wide range of applications . Additionally, the antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes has been evaluated, with some derivatives displaying excellent radical scavenging activity .
科学的研究の応用
Polyaddition and Polymer Synthesis
1,4-Bis(decyloxy)benzene is involved in radical polyaddition reactions. Sato, Yokozawa, and Endo (1993) explored its use in synthesizing soluble polymers with reactive carbon-carbon double bonds in the main chain. These polymers are prone to cross-linking at ambient temperatures when reacted with Lewis acid, demonstrating potential in polymer chemistry (Sato, Yokozawa, & Endo, 1993).
Catalytic Reactions
In a study by Massacret et al. (1999), 1,4-Bis(decyloxy)benzene was used in palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This study highlights its role in facilitating tandem allylic substitution reactions, revealing its utility in complex organic syntheses (Massacret et al., 1999).
Antioxidant Activity
Lavanya et al. (2015) demonstrated the antioxidant activity of bis heterocycles derived from 1,4-Bis(decyloxy)benzene. Their research indicates that compounds based on this molecule can act as potential antioxidant agents, showcasing its relevance in pharmaceutical and biochemical research (Lavanya et al., 2015).
Electrochromic Properties
The study by Xu et al. (2018) incorporated a derivative of 1,4-Bis(decyloxy)benzene in the synthesis of polymers for electrochromic applications. They highlighted the molecule's influence on the optical, electrochemical, and electrochromic properties of the resulting polymers, suggesting its potential in developing materials for organic electrochromic devices (Xu et al., 2018).
Coordination Polymers
1,4-Bis(decyloxy)benzene also plays a role in the formation of coordination polymers, as demonstrated in the research by Oh, Stern, and Mirkin (2005). Their study focused on creating coordination polymers and macrocycles using bis(pyridyl) ligands, indicating its usefulness in the field of inorganic chemistry (Oh, Stern, & Mirkin, 2005).
Safety And Hazards
特性
IUPAC Name |
1,4-didecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGPQYJNRFGRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373004 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(decyloxy)benzene | |
CAS RN |
129236-97-1 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


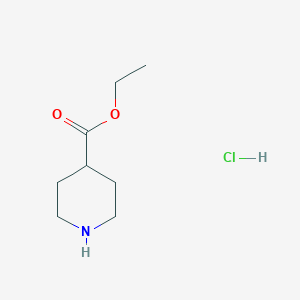




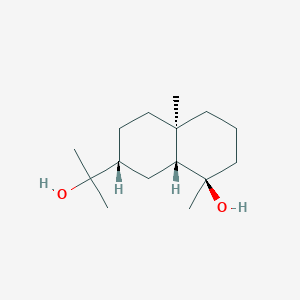
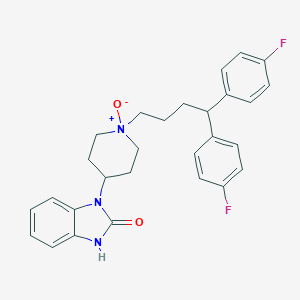
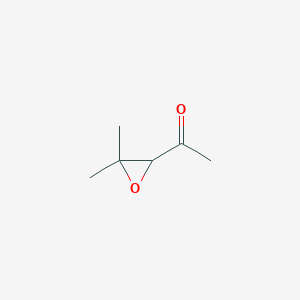
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
